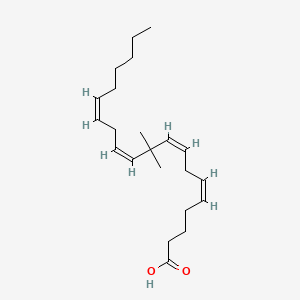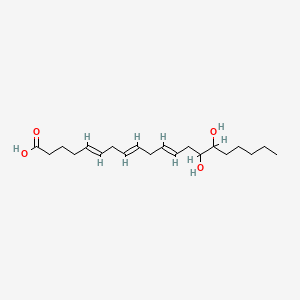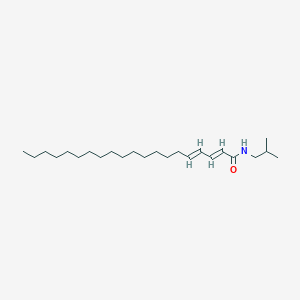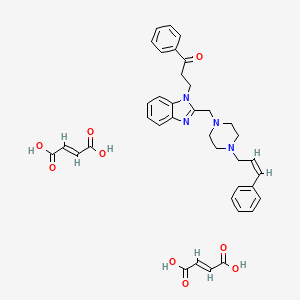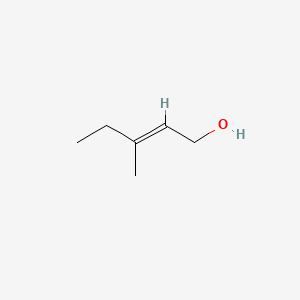
3-Metil-2-penten-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives and structural analogs of 3-Methyl-2-penten-1-ol involves complex chemical reactions. For example, derivatives of 3-penten-2-ol have been synthesized through reactions of germanium tetrachloride with alcohol and ammonia, demonstrating the compound's versatile reactivity and potential for forming complexes with metals such as boron, aluminium, and titanium among others (Goel, Singh, & Mehrotra, 1979).
Molecular Structure Analysis
Research into the molecular structure of polymeric forms and derivatives of 3-Methyl-2-penten-1-ol reveals detailed insights into their conformation and crystallinity. For instance, isotactic poly((R,S)-3-methyl-1-pentene) displays a high degree of disorder due to the random enchainment of R and S monomeric units, influencing the helical chains' handedness and the conformation of lateral groups (Rosa et al., 2015).
Chemical Reactions and Properties
3-Methyl-2-penten-1-ol undergoes various chemical reactions that underscore its reactivity and utility in synthetic chemistry. The transformations of 3-methylpentane and 3-methylpentenes over platinum black catalyst highlight the reactivity of terminal olefinic double bonds, leading to products like benzene through dehydro-isomerization reactions (Paâl, Dobrovolszky, & Tétényi, 1976).
Physical Properties Analysis
The physical properties of 3-Methyl-2-penten-1-ol and its derivatives, including volatility, solubility, and crystal structure, have been characterized through various analytical methods. For example, the 3-penten-2-ol derivative of germanium was synthesized and characterized by its physical properties, providing insight into the compound's behavior in different environments (Goel, Singh, & Mehrotra, 1979).
Aplicaciones Científicas De Investigación
Propiedades químicas
“3-Metil-2-penten-1-ol” es un compuesto químico con la fórmula C6H12O y un peso molecular de 100.1589 . También se conoce por su nombre IUPAC, "(E)-3-metilpent-2-en-1-ol" .
Síntesis de carbonatos cíclicos α-metileno
Una de las aplicaciones del “this compound” es la síntesis de carbonatos cíclicos α-metileno. Este compuesto puede reaccionar con dióxido de carbono para producir estos carbonatos .
Desarrollo de inhibidores de CDK
“this compound” también se puede usar en la síntesis de inhibidores de CDK basados en purina 2,6,9-trisustituidos . Los inhibidores de CDK son una clase de fármacos que se han desarrollado para tratar el cáncer.
Constituyente de la fruta kiwi
Curiosamente, “this compound” es un constituyente de la fruta kiwi . Se puede analizar mediante cromatografía de gases multidimensional-olfatometría (GC-O) .
Safety and Hazards
3-Methyl-2-penten-1-ol is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge and change contaminated clothing . Skin contact should be avoided and protective gloves, clothing, eye protection, and face protection should be worn .
Mecanismo De Acción
Target of Action
It is known that this compound is commonly used as a fragrance ingredient
Biochemical Pathways
It’s worth noting that similar compounds have been shown to play roles in plant physiological processes . For instance, pentyl leaf volatiles (PLVs), which share structural similarity to 3-Methyl-2-penten-1-ol, have been shown to induce resistance to the anthracnose pathogen in maize . This suggests that 3-Methyl-2-penten-1-ol could potentially influence similar pathways, but more research is needed to confirm this.
Propiedades
IUPAC Name |
(E)-3-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXSWGXWZXSGLC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2747-48-0, 30801-95-7 | |
| Record name | 3-Methyl-2-penten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reduction of (E)-3-Methyl-2-penten-1-ol by Clostridium kluyveri?
A1: The study demonstrated that Clostridium kluyveri can catalyze the stereospecific reduction of (E)-3-Methyl-2-penten-1-ol to (R)-3-Methyl-1-pentanol. [] This is significant because it highlights the ability of this bacterium to selectively produce a single stereoisomer, which is crucial in various fields like pharmaceuticals, where different enantiomers can exhibit distinct biological activities.
Q2: What are the optimal conditions for this biocatalytic reduction?
A2: While the study doesn't explicitly outline all optimal conditions, it reveals that the reduction proceeds most effectively with ethanol as the electron donor under a nitrogen atmosphere. [] This suggests that Clostridium kluyveri utilizes ethanol for reducing power more efficiently than utilizing hydrogen gas directly.
Q3: What are the potential applications of this stereoselective reduction?
A3: This biocatalytic process holds promise for the synthesis of chiral alcohols. [] Specifically, the production of enantiomerically pure (R)-3-Methyl-1-pentanol could be valuable in the development of pharmaceuticals, flavors, and fragrances where specific stereochemistry is often required.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







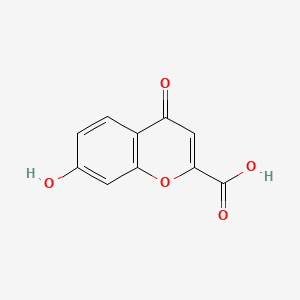
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)
![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)

